molecular formula C16H19BrClN3O B486185 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide CAS No. 890596-52-8

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide

Cat. No.: B486185
CAS No.: 890596-52-8
M. Wt: 384.7g/mol
InChI Key: ZZBAIUQJIDWQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C16H19BrClN3O and its molecular weight is 384.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A study by Shang et al. (2019) reports the synthesis of novel N-substitutedphenyl-2-pyrazolylnicotinamides, showcasing insecticidal and fungicidal activities. The compounds, synthesized using a design strategy, show significant insecticidal activity against various pests and fungicidal activities against pathogens like Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) synthesized bromination compounds that exhibited notable antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Aspergilus flavus (Pundeer et al., 2013).

Synthesis of Heterocyclic Compounds

Skladchikov et al. (2012) described the synthesis of various amides and their conversion into different heterocyclic compounds, providing insights into chemical reactions and structural characterizations relevant to organic chemistry (Skladchikov et al., 2012).

Anticancer Activity

Metwally et al. (2016) discussed the synthesis of a starting compound that showed potential for anticancer activities. The study presents a detailed synthesis process and evaluates the anticancer activity of these newly synthesized compounds (Metwally et al., 2016).

Treatment of Breast Cancer

Panneerselvam et al. (2022) synthesized novel amide derivatives and assessed their antiproliferative activity against breast cancer, highlighting the potential of these compounds in cancer treatment (Panneerselvam et al., 2022).

Insecticidal Activity and SAR

Qi et al. (2014) conducted a study on anthranilic diamides analogs exhibiting insecticidal activities. The relationship between structure and activity was analyzed, providing insights into the development of new insecticides (Qi et al., 2014).

Antibacterial Activity of Azetidin-2-one Derivatives

Al-Smaisim (2012) synthesized new compounds with antibacterial properties, contributing to the development of new antimicrobial agents (Al-Smaisim, 2012).

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(3-chloro-4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClN3O/c1-9-5-6-13(8-14(9)18)19-15(22)7-10(2)21-12(4)16(17)11(3)20-21/h5-6,8,10H,7H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBAIUQJIDWQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.